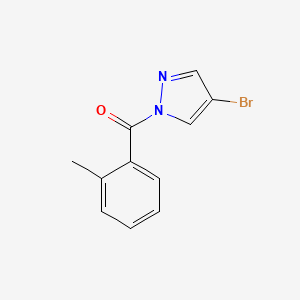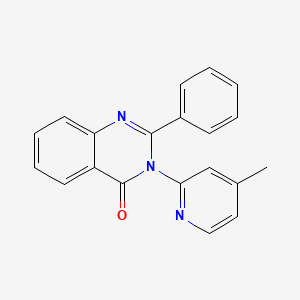
4-bromo-1-(2-methylbenzoyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(2-methylbenzoyl)-1H-pyrazole is a compound with a pyrazole core, which is a five-membered heterocyclic compound containing two nitrogen atoms. This compound is of interest due to its structural characteristics and potential applications in various fields, including organic synthesis and materials science.
Synthesis Analysis
The synthesis of 4-bromo-1-(2-methylbenzoyl)-1H-pyrazole and related compounds typically involves nucleophilic substitution reactions or cyclocondensation methods. For example, compounds with similar structures have been synthesized through nucleophilic substitution reactions, showcasing the versatility of this approach in generating brominated pyrazole derivatives (Yang et al., 2021).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using techniques such as X-ray diffraction and Density Functional Theory (DFT). These studies provide insights into the conformational and crystallographic characteristics of the compounds. The molecular structure optimized by DFT has shown consistency with crystal structures determined by single-crystal X-ray diffraction, illustrating the reliability of computational methods in predicting molecular conformations (Yang et al., 2021).
Aplicaciones Científicas De Investigación
Environmental Presence and Human Exposure
Indoor Dust and Human Exposure
A study by Wang et al. (2012) on the occurrence of p-hydroxybenzoic acid esters (parabens) and bisphenol A diglycidyl ether (BADGE) in indoor dust across the United States, China, Korea, and Japan found these compounds widely present. This research highlights the ubiquitous nature of certain brominated and related compounds in indoor environments and their potential for human exposure through dust ingestion, particularly in children (Wang et al., 2012).
Urinary Paraben Concentrations
Another study by Wang et al. (2013) reported on the profiles of urinary p-hydroxybenzoic acid and its esters (parabens) in children and adults from the United States and China, emphasizing the widespread exposure to parabens, which are structurally related to the compound (Wang et al., 2013).
Exposure to Organophosphorus and Pyrethroid Pesticides
Babina et al. (2012) conducted a cross-sectional study in South Australia to determine the extent of environmental exposure to neurotoxic insecticides in preschool children. This study is relevant for understanding the broader implications of environmental pollutants on human health, particularly in vulnerable populations (Babina et al., 2012).
Electronic Waste and Dioxin Pollution
Li et al. (2007) explored the severe pollution of PCDD/Fs and PBDD/Fs in the air around an electronic waste dismantling area in China. This study is pertinent due to its focus on the environmental impact of brominated flame retardants and their byproducts, which are related to the compound of interest (Li et al., 2007).
Propiedades
IUPAC Name |
(4-bromopyrazol-1-yl)-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-8-4-2-3-5-10(8)11(15)14-7-9(12)6-13-14/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYXHXJNRYYIKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-[(2-methylphenyl)carbonyl]-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]acrylamide](/img/structure/B5554498.png)

![3-(4-fluorophenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5554519.png)
![4-(3-chlorobenzyl)-9-(2-methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5554520.png)
![1-(4-methylphenyl)-4-[2-(methylthio)benzoyl]-2-piperazinone](/img/structure/B5554524.png)
![N-[(3R*,4R*)-3-hydroxy-1-(3-thienylacetyl)piperidin-4-yl]nicotinamide](/img/structure/B5554525.png)
![N-1-oxaspiro[4.4]non-3-yl-4-[(propylamino)sulfonyl]benzamide](/img/structure/B5554528.png)
![2-{2-[4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-5-(dimethylamino)pyridazin-3(2H)-one](/img/structure/B5554535.png)
![N-[2-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5554542.png)
![4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5554563.png)
![2-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B5554575.png)
![N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}thiophene-2-carboxamide](/img/structure/B5554592.png)
![4-[(4-chlorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5554599.png)
![6-methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5554607.png)